molecular formula C5H4ClF3N2 B1586790 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 235106-12-4

4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1586790
M. Wt: 184.55 g/mol
InChI Key: KNTOBPVSOYISFT-UHFFFAOYSA-N
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Description

“4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C5H3ClF3N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a chlorine atom, a methyl group, and a trifluoromethyl group .

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Activities

A study by Bhat et al. (2016) explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives, including structures similar to 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole, showcasing their potential as antimicrobial agents. These compounds exhibited broad-spectrum antimicrobial activities along with moderate to good antioxidant activities. The compounds were characterized through various spectroscopic methods and further analyzed through in silico molecular docking studies, indicating their efficacy as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Development of Novel Regional Isomers

Chupp (1994) discussed the synthesis of regional isomers of 1-methyl-5-(trifluoromethyl)-3-chloropyrazole, focusing on the preparation of new substituted compounds in the 4-position. This work highlighted the versatility of pyrazole compounds in synthesizing new structural variants for further biological and chemical applications (Chupp, 1994).

Fluorination and Oxidation Studies

Research by Bonacorso et al. (2015) introduced metal-free electrophilic fluorination and oxidation at the C-4 position of pyrazoles, demonstrating the chemical reactivity and potential for the modification of pyrazole-based compounds. This study provides insights into the chemical versatility and reactivity of pyrazoles, including compounds similar to 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole, under specific conditions (Bonacorso et al., 2015).

Analgesic Agent Development

Machado et al. (2009) explored the crystal structures of novel analgesic agents related to pyrazole derivatives, focusing on structural determinations to understand the interactions stabilizing molecular packing. This study's insights into molecular structures can guide the design of new analgesic compounds using the pyrazole scaffold (Machado et al., 2009).

Charge-Transfer Chemistry Exploration

Adam et al. (2021) investigated the charge-transfer chemistry of fluorine-containing pyrazoline-5-ones, shedding light on the interactions between pyrazole derivatives and various π-acceptors. This research underscores the potential of pyrazole compounds in developing materials with specific optical and electronic properties (Adam et al., 2021).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTOBPVSOYISFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360972
Record name 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

235106-12-4
Record name 4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235106-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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